molecular formula C19H14F3NO2S B12828575 Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate

Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate

Cat. No.: B12828575
M. Wt: 377.4 g/mol
InChI Key: XHXIJTQVVHJTDT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a benzoate ester group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with thioamide derivatives in the presence of a base to form the thiazole ring. This intermediate is then esterified with ethyl benzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. For example, it may block the formation of necrosomes by inhibiting the phosphorylation of receptor-interacting protein kinase 3 (RIPK3) in necroptotic cells . This inhibition can lead to the suppression of inflammatory responses and cell death pathways .

Comparison with Similar Compounds

Ethyl 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzoate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability compared to other thiazole derivatives .

Properties

Molecular Formula

C19H14F3NO2S

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoate

InChI

InChI=1S/C19H14F3NO2S/c1-2-25-18(24)14-5-3-13(4-6-14)17-23-16(11-26-17)12-7-9-15(10-8-12)19(20,21)22/h3-11H,2H2,1H3

InChI Key

XHXIJTQVVHJTDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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